molecular formula C14H17ClFNO2S B2668642 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034398-35-9

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2668642
CAS No.: 2034398-35-9
M. Wt: 317.8
InChI Key: BHVCHNQBYZEASA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 2-chloro-4-fluorobenzoyl group linked to a 4-methoxythiane scaffold, a structure that suggests potential as a key intermediate or a candidate for biological screening . Compounds containing fluoro-substituted benzamide moieties are frequently investigated for their nanomolar affinity to various biological targets, such as the angiotensin II type 1 (AT1) receptor, highlighting the value of such structures in developing potent bioactive agents . Furthermore, the incorporation of a thiane ring, a saturated sulfur-containing heterocycle, contributes to the three-dimensional complexity and may influence the molecule's interaction with enzymes or receptors . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a core structure in the development of novel modulators for protein targets like the BTB domain of Keap1, which is implicated in oxidative stress response pathways . Its design aligns with modern strategies in chemical biology, where fragments like fluorinated aromatics and saturated heterocycles are combined to explore new chemical space and generate lead compounds for various therapeutic areas, including neurodegenerative diseases and cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c1-19-14(4-6-20-7-5-14)9-17-13(18)11-3-2-10(16)8-12(11)15/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVCHNQBYZEASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby disrupting cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

The target compound shares a benzamide backbone with several structurally related analogs, differing primarily in substituents on the aromatic ring and the amine side chain. Key comparisons include:

Table 1: Structural and Molecular Features of Analogous Benzamides
Compound Name Molecular Formula Key Substituents Structural Uniqueness Reference
2-Chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide C₁₄H₁₅ClFNO₂S 4-Methoxythian-4-ylmethylamine Thian ring with methoxy group N/A
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide C₁₅H₁₂ClF₂NO 2-(4-Fluorophenyl)ethylamine Linear alkyl chain with fluorophenyl
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 4-Methoxy-2-nitrophenylamine Nitro and methoxy groups on phenyl
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) C₁₆H₁₃ClFN₃OS Carbamothionyl group with 3-fluorobenzyl Thiourea linkage for catalytic activity

Key Observations :

  • The carbamothionyl group in L1 enhances metal-binding capacity, making it suitable for catalytic applications, whereas the target compound’s thian ring may prioritize lipophilicity or conformational stability.

Physicochemical Properties and Pharmacokinetic Parameters

Table 2: Physicochemical Comparison of Select Benzamides
Compound Name Molecular Weight logP logSw (Solubility) Polar Surface Area (Ų) Reference
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide 295.71 3.614 -4.2005 24.49
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 445.28 ~3.8* -5.1* ~80*
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 510.58 ~4.2* -6.0* ~70*

Notes:

  • The compound from exhibits moderate lipophilicity (logP = 3.614), suggesting favorable membrane permeability. The target compound’s 4-methoxythian group may further increase logP due to sulfur’s hydrophobic character.
  • Polar surface area (PSA) differences highlight solubility variations. The compound from has a low PSA (24.49 Ų), correlating with its low aqueous solubility (logSw = -4.2), whereas bulkier groups (e.g., sulfonyl in ) increase PSA and reduce permeability.

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal key trends:

  • 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide : Planar benzamide core with dihedral angles <10° between aromatic rings. The sulfonyl group stabilizes crystal packing via hydrogen bonds.
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide : Non-planar conformation due to steric hindrance from the thienylidene group.

Biological Activity

2-chloro-4-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄ClFNO₂S
  • Molecular Weight : 303.79 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by modulating gene expression associated with cell cycle regulation and apoptosis.

Biological Activity Overview

Activity TypeObservationsReference
HDAC Inhibition Exhibited selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values indicating strong potency in vitro.
Antitumor Activity Demonstrated significant antiproliferative effects on solid tumor cell lines with IC50 values as low as 1.30 µM against HepG2 cells.
Apoptosis Induction Promoted apoptosis and G2/M phase cell cycle arrest in treated cancer cells.
Combination Therapy Enhanced anticancer effects when used in combination with other chemotherapeutic agents like taxol and camptothecin.

Case Studies

  • In Vitro Studies : In a study examining the effects of the compound on HepG2 liver cancer cells, it was found to significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of HDAC activity, leading to altered expression of genes involved in cell survival and proliferation.
  • In Vivo Studies : A xenograft model demonstrated that treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established HDAC inhibitors like SAHA (TGI of 48.13%). These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
  • Synergistic Effects : Further research indicated that at suboptimal doses, the compound could enhance the effectiveness of standard chemotherapy drugs, suggesting potential for combination therapies that could improve patient outcomes in cancer treatment.

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